molecular formula C20H18N4 B1244331 Bacteriochlorin

Bacteriochlorin

Cat. No. B1244331
M. Wt: 314.4 g/mol
InChI Key: BHPNXACHQYJJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08679459B2

Procedure details

Method B (from 16): Following the procedure described for the preparation of 6, treatment of 16 (40.0 mg, 0.0705 mmol, 1.0 equiv) with FeCl36.H2O (66.3 mg, 4.0 equiv) resulted in the desired product. Purification was done by flash column chromatography (silica gel, 3% acetone in CH2Cl2). Yield: 25.2 mg, 55%. 1H NMR (400 MHz, CDCl3) δ: 9.18 (s, 1H, 10-H), 9.03 (d, J=14 Hz, 1H, 5-H), 8.65 (s, 1H, 20-H), 5.79-5.86 (m, 1H, 31-H), 5.48 (d, 2H, 132-H), 4.41-4.50 (m, 1H, 8-H), 4.20-4.22 (m, 1H, 7-H), 3.90 (t, J=8.0 Hz, 2H, 17-CH2), 3.75 (s, 3H, COOCH3), 3.52-3.66 (m, 5H, 31-OCH2+12-CH3), 3.43 (d, J=3.6 Hz, 3H, 2-CH3), 3.23 (s, 3H, 18-CH3), 2.94 (t, J=8.0 Hz, 2H, 171-CH2), 2.42-2.52 (m, 1H, 81-H), 2.13-2.20 (m, 1H, 81-H), 2.10 (d, J=6.8 Hz, 3H, 31-CH3), 1.91/1.87 (d, J=7.2 Hz, 3H, 7-CH3), 1.66-1.76 (m, 3H, 31-OCH2CH2CH2CH2CH2CH3), 1.15-1.23 (m, 9H, 31-OCH2CH2CH2CH2CH2CH3+81-CH3), 0.78-0.81 (m, 3H, 31-OCH2CH2CH2CH2CH2CH3), −0.34 (br s, 1H, NH), −1.52 (br s, 1H, NH). MS (ESI) m/z: 651.4 (M++1). UV-vis, CH2Cl2, λmax nm (ε): 669 (4.45×104), 612 (6.77×103), 540 (6.77×103), 513 (1.11×104), 411 (7.82×104).
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
66.3 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2=[CH:6][C:7]3[NH:11][C:10]([CH:12]=[C:13]4[N:17]=[C:16]([CH:18]=[C:19]5[NH:24][C:22](=[CH:23][C:3](=[N:4]2)[CH2:2]1)[CH:21]=[CH:20]5)[CH2:15][CH2:14]4)=[CH:9][CH:8]=3.O>>[CH2:9]1[C:10]2=[CH:12][C:13]3[NH:17][C:16]([CH:18]=[C:19]4[N:24]=[C:22]([CH:23]=[C:3]5[NH:4][C:5](=[CH:6][C:7](=[N:11]2)[CH2:8]1)[CH:1]=[CH:2]5)[CH:21]=[CH:20]4)=[CH:15][CH:14]=3

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5
Step Two
Name
Quantity
66.3 mg
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.